Methyl 2-((tert-butoxycarbonyl)amino)but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)but-3-enoate is an organic compound with the molecular formula C₁₀H₁₇NO₄. It is a derivative of butenoic acid and contains a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-((tert-butoxycarbonyl)amino)but-3-enoate can be synthesized through a multi-step process. One common method involves the reaction of methyl acrylate with tert-butyl carbamate in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)but-3-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the but-3-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Epoxides: Formed from the oxidation of the double bond.
Alcohols: Resulting from the reduction of the ester group.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)but-3-enoate is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the synthesis of peptides and proteins, where the Boc group serves as a protecting group for amino acids.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)but-3-enoate involves its reactivity due to the presence of the ester and Boc-protected amino groups. The compound can undergo hydrolysis to release the free amino group, which can then participate in further chemical reactions. The Boc group provides stability during synthesis and can be removed under acidic conditions to reveal the reactive amine.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)acrylate: Similar structure but with an acrylate moiety instead of but-3-enoate.
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Contains a hydroxy and phenyl group, offering different reactivity and applications.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)but-3-enoate is unique due to its combination of the Boc-protected amino group and the but-3-enoate moiety. This structure provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h6-7H,1H2,2-5H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLGYEARXGFDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100038-68-4 |
Source
|
Record name | methyl 2-{[(tert-butoxy)carbonyl]amino}but-3-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.